molecular formula C24H24FN5O3 B12202564 7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-(pyridin-2-yl)-1,4-dihydroquinoline-3-carboxamide

7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-(pyridin-2-yl)-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B12202564
M. Wt: 449.5 g/mol
InChI Key: JHHFJCVKQSKRJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-(pyridin-2-yl)-1,4-dihydroquinoline-3-carboxamide is a synthetic compound with a complex structure It is characterized by the presence of a piperazine ring, a cyclopropyl group, a fluorine atom, and a quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-(pyridin-2-yl)-1,4-dihydroquinoline-3-carboxamide typically involves multiple steps. The process begins with the preparation of the quinoline core, followed by the introduction of the cyclopropyl group, fluorine atom, and piperazine ring. The final step involves the acetylation of the piperazine ring.

    Quinoline Core Synthesis: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.

    Introduction of Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using diazo compounds and transition metal catalysts.

    Fluorination: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor.

    Piperazine Ring Formation: The piperazine ring can be formed through nucleophilic substitution reactions involving piperazine derivatives.

    Acetylation: The final step involves the acetylation of the piperazine ring using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the quinoline core.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the fluorine atom and the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, such as hydroxylated, alkylated, and halogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. It can be used to investigate the interactions between small molecules and biological macromolecules.

Medicine

In medicine, the compound is being explored for its potential therapeutic applications. It has shown promise as an antimicrobial agent, with activity against various bacterial and fungal pathogens.

Industry

In the industrial sector, the compound is used in the development of new materials and coatings. Its unique chemical properties make it suitable for applications in electronics and nanotechnology.

Mechanism of Action

The mechanism of action of 7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-(pyridin-2-yl)-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. These targets include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-methylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-(pyridin-2-yl)-1,4-dihydroquinoline-3-carboxamide
  • 7-(4-ethylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-(pyridin-2-yl)-1,4-dihydroquinoline-3-carboxamide
  • 7-(4-benzylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-(pyridin-2-yl)-1,4-dihydroquinoline-3-carboxamide

Uniqueness

The uniqueness of 7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-(pyridin-2-yl)-1,4-dihydroquinoline-3-carboxamide lies in its acetylated piperazine ring. This modification enhances its chemical stability and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H24FN5O3

Molecular Weight

449.5 g/mol

IUPAC Name

7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-pyridin-2-ylquinoline-3-carboxamide

InChI

InChI=1S/C24H24FN5O3/c1-15(31)28-8-10-29(11-9-28)21-13-20-17(12-19(21)25)23(32)18(14-30(20)16-5-6-16)24(33)27-22-4-2-3-7-26-22/h2-4,7,12-14,16H,5-6,8-11H2,1H3,(H,26,27,33)

InChI Key

JHHFJCVKQSKRJQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)NC4=CC=CC=N4)C5CC5)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.